molecular formula C13H15N3O3S B3018279 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide CAS No. 1351648-44-6

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B3018279
CAS No.: 1351648-44-6
M. Wt: 293.34
InChI Key: DFYZGUXHTYGQMP-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Applications

Compounds related to N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide have been synthesized and evaluated for their in vitro antidiabetic activity. A study highlighted the synthesis of dihydropyrimidine derivatives, showing potential antidiabetic properties through α-amylase inhibition assays, indicating their relevance in diabetes management (Lalpara et al., 2021).

Anticancer Activity

Several studies have reported the synthesis and characterization of compounds with the 1,3,4-oxadiazole moiety showing anticancer activities. For instance, N-substituted benzamide derivatives were evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives with a thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus, which could imply potential anticancer mechanisms due to their bioactivity profile (Liu et al., 2022).

Antimicrobial and Antiviral Activities

Compounds bearing the 1,3,4-oxadiazole scaffold have also been investigated for their antimicrobial and antiviral properties. A study described the synthesis of benzamide-based 5-aminopyrazoles, which showed remarkable anti-avian influenza virus activity, indicating their potential use in antiviral therapies (Hebishy et al., 2020). Another investigation into 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities, suggesting their usefulness in addressing bacterial infections (Bektaş et al., 2010).

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives, which are structurally related to the target compound, has explored their gelation behavior, highlighting the importance of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior. This indicates potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Corrosion Inhibition

Additionally, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. This application is vital in the context of material science, offering a pathway to protecting industrial materials against corrosion (Ammal et al., 2018).

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-7-6-11-15-16-13(19-11)14-12(17)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYZGUXHTYGQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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